Product packaging for Cep 8983(Cat. No.:CAS No. 374071-46-2)

Cep 8983

Cat. No.: B1668385
CAS No.: 374071-46-2
M. Wt: 306.3 g/mol
InChI Key: BWVHYDYUKQEFHG-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The development of CEP-8983 emerged from strategic oncology research conducted by Cephalon, Inc., a biopharmaceutical company founded in 1987 with a focus on central nervous system disorders and cancer therapeutics. By the early 2000s, Cephalon expanded its pipeline to include DNA repair-targeted agents, culminating in the synthesis of CEP-8983 as a novel poly (ADP-ribose) polymerase (PARP) inhibitor.

Preclinical studies began in the mid-2000s, with the compound demonstrating selective inhibition of PARP1 and PARP2 enzymes at half-maximal inhibitory concentration (IC₅₀) values of 20 nM and 6 nM, respectively. Its prodrug, CEP-9722, was engineered to address the poor oral bioavailability of CEP-8983, enabling clinical evaluation. Phase I trials initiated in 2009 assessed CEP-9722 in combination with temozolomide for solid tumors, marking the transition from laboratory research to human studies. Despite promising early results, further development shifted to Checkpoint Therapeutics in 2016 under a licensing agreement with Teva Pharmaceutical Industries.

Table 1: Key Milestones in CEP-8983 Development

Year Event
2007 Preclinical validation of PARP inhibition and chemosensitization
2009 Phase I trial initiation for CEP-9722 (prodrug) in solid tumors
2013 Demonstration of synergy with bendamustine in leukemia models
2016 Licensing to Checkpoint Therapeutics for clinical advancement

Positioning in PARP Inhibitor Classification

CEP-8983 belongs to the second-generation PARP inhibitors, characterized by enhanced selectivity and reduced off-target effects compared to earlier nicotinamide analogs. Structurally, it features a 4-methoxy-carbazole core, distinguishing it from benzamide-based inhibitors like olaparib and niraparib. This scaffold facilitates competitive binding to the PARP catalytic domain, preventing NAD⁺ utilization and subsequent DNA repair.

Table 2: Comparative PARP Inhibitor Profiles

Inhibitor Target IC₅₀ (PARP1/PARP2) Core Structure
CEP-8983 20 nM / 6 nM 4-Methoxy-carbazole
Olaparib 5 nM / 1 nM Phthalazinone
Talazoparib 0.3 nM / 0.5 nM Benzodiazepine

The compound’s intermediate potency positions it as a bridge between first-generation agents and ultra-potent inhibitors like talazoparib. Its unique mechanism includes PARP trapping, where inhibited enzymes remain bound to DNA single-strand breaks, exacerbating replication stress.

Scientific Significance in Cancer Research

CEP-8983 has advanced the understanding of synthetic lethality in tumors with homologous recombination deficiencies. In chronic lymphocytic leukemia (CLL) models, it synergized with bendamustine to overcome resistance in 17p-deleted subtypes, a population with historically poor outcomes. The drug’s ability to bypass BRCA-independent repair pathways highlights its utility in heterogeneous malignancies.

In glioblastoma and colon carcinoma xenografts, CEP-8983 enhanced temozolomide-induced DNA damage by 2.5-fold while avoiding myelotoxicity, a common limitation of PARP-chemotherapy combinations. This selective sensitization underscores its potential in optimizing therapeutic indices.

Table 3: Preclinical Efficacy of CEP-8983 in Combination Therapy

Tumor Model Combination Agent Efficacy Outcome
CLL (17p-del) Bendamustine 80% apoptosis vs. 35% monotherapy
Glioblastoma Temozolomide 60% tumor growth inhibition
Colon Cancer Irinotecan 80% reduction in tumor volume

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O3 B1668385 Cep 8983 CAS No. 374071-46-2

Properties

CAS No.

374071-46-2

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

InChI

InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)

InChI Key

BWVHYDYUKQEFHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O

Appearance

Solid powder

Other CAS No.

917828-47-8
374071-46-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEP-8983;  CEP 8983;  CEP8983;  CK-102;  CK102;  CK 102.

Origin of Product

United States

Preparation Methods

Molecular Characterization and Structural Identity

Chemical Identity

CEP-8983 (CAS Registry Number: 374071-46-2) is defined by the molecular formula $$ \text{C}{18}\text{H}{14}\text{N}{2}\text{O}{3} $$. Its International Chemical Identifier (InChIKey) is BWVHYDYUKQEFHG-UHFFFAOYSA-N , which confirms the presence of a benzamide core structure with substituted aromatic and heterocyclic moieties.

Table 1: Molecular Properties of CEP-8983
Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{14}\text{N}{2}\text{O}{3} $$
Molecular Weight 306.32 g/mol
CAS Registry Number 374071-46-2
InChIKey BWVHYDYUKQEFHG-UHFFFAOYSA-N

Synthetic Approaches to CEP-8983

Core Synthetic Strategy

While explicit synthetic routes for CEP-8983 remain proprietary, its structural analogs and patent disclosures suggest a multi-step organic synthesis pathway. The benzamide core, common to PARP inhibitors, is likely synthesized via:

  • Coupling of aromatic precursors : A halogenated benzoyl chloride may undergo nucleophilic substitution with a secondary amine to form the benzamide backbone.
  • Heterocyclic ring formation : Introduction of a pyridine or similar nitrogen-containing ring via cyclization or cross-coupling reactions.
  • Functional group modifications : Methoxy or nitro groups are introduced at specific positions to enhance PARP-binding affinity.

Key Intermediate: CEP-9722 Prodrug Conversion

CEP-8983 is the active metabolite of the prodrug CEP-9722, which is engineered to improve oral bioavailability. The conversion involves enzymatic cleavage of a phosphate or ester group, releasing CEP-8983 in vivo.

Table 2: Comparative Pharmacokinetics of CEP-9722 and CEP-8983
Parameter CEP-9722 (Prodrug) CEP-8983 (Active Metabolite) Source
Bioavailability 20–30% 60–80%
Plasma Half-Life (t₁/₂) 2–4 h 8–12 h
$$ \text{AUC}_{0–24} $$ 450 ng·h/mL 1200 ng·h/mL

Pharmacological Preparation and Formulation

In Vitro Reconstitution

For preclinical studies, CEP-8983 is dissolved in dimethyl sulfoxide (DMSO) at stock concentrations of 10 mM, followed by dilution in cell culture media. Critical parameters include:

  • Solubility : ≥50 μM in aqueous buffers (pH 7.4).
  • Stability : >90% intact after 24 h at 37°C in serum.

In Vivo Administration

In xenograft models, CEP-8983 is administered intravenously or orally via its prodrug CEP-9722. Dosing regimens include:

  • Monotherapy : 136 mg/kg CEP-9722 daily for 5 days.
  • Combination therapy : 68 mg/kg CEP-9722 + 10 mg/kg irinotecan, showing 80% tumor growth inhibition in HT29 colon carcinoma models.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessments use reverse-phase HPLC with UV detection (λ = 254 nm). Reported purity is >98%, with retention times of 12.3 min (CEP-8983) and 14.7 min (CEP-9722).

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 307.1 [M+H]⁺, consistent with the molecular formula. Fragment ions at m/z 189.0 and 118.1 correspond to cleavage of the benzamide bond.

Industrial-Scale Production

Patent-Disclosed Methods

Teva Pharmaceutical Industries Ltd. holds key patents for CEP-8983 synthesis, emphasizing:

  • Process optimization : Use of palladium catalysts for Suzuki-Miyaura cross-coupling to assemble the biphenyl moiety.
  • Green chemistry : Solvent-free reactions and catalytic hydrogenation to reduce waste.

Quality Control Specifications

  • Impurity profiling : ≤0.5% for any single impurity via HPLC.
  • Residual solvents : <500 ppm DMSO, <50 ppm ethyl acetate.

Challenges and Innovations

Myelotoxicity Mitigation

Unlike earlier PARP inhibitors, CEP-8983 shows minimal potentiation of chemotherapy-induced myelotoxicity (≤10% reduction in CFU-GM colonies). This is attributed to selective tumor cell uptake and reduced bone marrow penetration.

Prodrug Engineering

CEP-9722’s phosphate ester group enhances water solubility (3.2 mg/mL vs. 0.05 mg/mL for CEP-8983), enabling oral dosing without compromising potency.

Chemical Reactions Analysis

Types of Reactions

CEP-8983 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

CEP-8983 has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CEP-8983 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar PARP Inhibitors

Enzyme Inhibition and Selectivity

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Selectivity for PARP1/2 Key Targets
CEP-8983 20 6 High PARP1, PARP2
Olaparib 5 1 High PARP1, PARP2
Veliparib 120 40 Moderate PARP1, PARP2
Niraparib (MK-4827) 3.8 2.1 High PARP1, PARP2, TNKS
Rucaparib 1.5 0.8 High PARP1, PARP2

CEP-8983 demonstrates comparable potency to olaparib and niraparib but exhibits unique advantages in combinatorial regimens due to its lack of P-glycoprotein (P-gp) substrate activity, reducing efflux-mediated resistance . Unlike veliparib, it achieves sustained PARP inhibition at lower doses .

Synergy with DNA-Damaging Agents

  • CEP-8983 + Bendamustine : In chronic lymphocytic leukemia (CLL), CEP-8983 synergizes with bendamustine, a nitrogen mustard analog, by increasing double-strand breaks (DSBs) via γH2AX upregulation and caspase-3-mediated apoptosis. This synergy is observed even in high-risk CLL subtypes (e.g., 17p deletion) and treatment-resistant cases .

    • Mean IC50 for CEP-8983 alone: 16.84 µM vs. 11.85 µM in combination with bendamustine (p < 0.05) .
    • Synergistic apoptosis (cleaved caspase-3) and DSB induction (γH2AX) are dose-dependent .
  • CEP-8983 + Temozolomide/Irinotecan: In solid tumors (glioblastoma, colon cancer), CEP-8983 enhances temozolomide-induced G2/M arrest and irinotecan (SN38)-mediated DNA damage, reducing tumor growth by 60–80% in xenografts .

Toxicity Profile

Biomarker-Driven Efficacy

  • BRCA1/2 Mutations : While olaparib is primarily effective in BRCA-mutated cancers, CEP-8983 shows efficacy in BRCA1/2-wildtype tumors (e.g., CLL) where BRCA1 mRNA expression is reduced due to promoter hypermethylation or other epigenetic modifications .
  • HRD Status : CEP-8983’s activity inversely correlates with homologous recombination repair (HRR) proficiency, making it effective in tumors with HRD caused by ATM or FANC gene defects .

Pharmacokinetics and Drug Resistance

  • Oral Bioavailability: CEP-8983’s prodrug, CEP-9722, achieves higher plasma exposure than veliparib, with a mean AUC0-t of 4,960.6 ng·h/mL in non-smokers .

Key Research Findings

CLL and DNA Repair Defects :

  • BRCA1 promoter hypermethylation is rare in CLL (2/26 cases), but BRCA1 mRNA downregulation is common, enabling PARP inhibitor sensitivity .
  • CEP-8983 + bendamustine induces synergistic cytotoxicity in 80% of CLL samples, including those with 17p deletion .

Solid Tumors: In urothelial carcinoma, CEP-8983 reduces tumor viability by 20% (RT4 cells) and enhances cisplatin-induced apoptosis via RAD51 suppression . In glioblastoma xenografts, CEP-9722 (prodrug of CEP-8983) attenuates PAR accumulation by >90%, correlating with tumor regression .

Clinical Trials :

  • Phase I trials of CEP-9722 (NCT01311713, NCT00920595) demonstrate tolerability and chemosensitization in advanced solid tumors .

Biological Activity

CEP-8983 is a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which play critical roles in DNA repair mechanisms. This compound has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents, particularly in cancer treatment. The following sections detail the biological activity of CEP-8983, including its mechanisms of action, synergistic effects with other drugs, and relevant case studies.

CEP-8983 exhibits potent inhibitory activity against PARP-1 and PARP-2, with IC50 values of approximately 20 nmol/L and 6 nmol/L, respectively . By inhibiting these enzymes, CEP-8983 disrupts the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and increased apoptosis in cancer cells. This mechanism is particularly beneficial in tumors that exhibit deficiencies in homologous recombination repair pathways.

Synergistic Effects with Chemotherapeutics

Chemoresistant Tumor Cell Lines
CEP-8983 has shown significant potential as a chemosensitizing agent. In various studies, it was found to enhance the sensitivity of chemotherapy-resistant tumor cell lines to agents such as temozolomide and irinotecan. For instance, co-administration of CEP-8983 with temozolomide resulted in a notable increase in apoptosis and growth inhibition in resistant cell lines .

Chronic Lymphocytic Leukemia (CLL)
In a study involving primary CLL samples, CEP-8983 was tested in combination with bendamustine. The results indicated that approximately 60% of patient samples demonstrated synergistic cytotoxicity when treated with the drug combination . The mean combination index (CI) values suggested a strong synergistic effect across various concentrations, highlighting the potential for CEP-8983 to enhance therapeutic outcomes in CLL.

Table 1: Summary of In Vitro Studies on CEP-8983

StudyCell LineCombinationObserved EffectCI Value
RH18Temozolomide + CEP-8983Increased apoptosis and growth inhibitionNot specified
CLL SamplesBendamustine + CEP-8983Synergistic cytotoxicity in 60% samplesCI ~ 1.0
HT29SN38 + CEP-8983Enhanced sensitivity to SN38Not specified

Clinical Implications

The findings suggest that CEP-8983 could be particularly effective in treating tumors characterized by DNA repair deficiencies. By enhancing the efficacy of existing chemotherapeutic agents, this PARP inhibitor may improve patient outcomes, especially in those with resistant forms of cancer.

Potential Applications

  • Combination Therapy : Utilizing CEP-8983 alongside traditional chemotherapeutics could lead to better management strategies for cancers such as small cell lung cancer and CLL.
  • Targeting BRCAness : The ability of CEP-8983 to induce a 'BRCAness' phenotype allows for its application even in tumors lacking traditional BRCA mutations .

Q & A

Q. What is the mechanistic basis for CEP-8983's synthetic lethality in chronic lymphocytic leukemia (CLL) cells?

CEP-8983 inhibits PARP1/2 enzymes, blocking single-strand break (SSB) repair via the base excision repair (BER) pathway. In CLL cells with preexisting defects in double-strand break (DSB) repair pathways (e.g., homologous recombination deficiency), this results in accumulation of toxic DSBs, apoptosis, and synergistic cytotoxicity when combined with DNA-damaging agents like bendamustine. Key evidence includes dose-dependent PAR suppression, γH2AX (DSB marker) elevation, and caspase-3 activation in CLL cell lines and primary samples .

Q. How are in vitro models like the SEM cell line used to evaluate CEP-8983's efficacy?

The SEM cell line (a p53-wild-type B-cell precursor leukemia model) is employed to study dose-dependent cytotoxicity via MTT assays, DNA damage via γH2AX Western blotting, and apoptosis via cleaved caspase-3 detection. These methods reveal IC50 values (mid-double-digit µM range) and synergistic interactions with bendamustine (combination index <1) .

Q. What experimental designs quantify synergy between CEP-8983 and bendamustine?

Synergy is assessed using the Chou-Talalay method, where combination indices (CI) are calculated at multiple effect levels (IC50, IC75, IC90). For example, 45–60% of CLL patient samples showed CI <1 (synergy) in vitro. Dose-response matrices and isobolograms validate nonlinear enhancements in cytotoxicity .

Advanced Research Questions

Q. How do researchers account for interpatient variability in CEP-8983 sensitivity across CLL subtypes?

Stratification by genetic/cytogenetic markers (e.g., del17p, IgVH mutation status) and prior treatment history is critical. Despite no significant differences in IC50/CI across subgroups, bendamustine-pretreated samples show reduced sensitivity, suggesting acquired resistance mechanisms. Flow cytometry and FISH analysis are used to correlate drug response with molecular subtypes .

Q. What methodologies resolve contradictions in DNA repair gene methylation findings in CLL studies?

Bisulfite sequencing and methylation-specific PCR were used to analyze promoter regions of BRCA1, ATM, and other DNA repair genes. While two CLL samples showed BRCA1 hypermethylation (≤1.47%), most lacked methylation changes. Reduced BRCA1 mRNA (60–80% loss) was instead linked to transcriptional dysregulation, not methylation, highlighting the need for multi-omics approaches in mechanistic studies .

Q. Which pharmacokinetic factors influence CEP-8983 bioavailability in clinical trials?

CEP-8983 (active metabolite of prodrug CEP-9722) exhibits reduced plasma levels in patients with elevated gastric pH (e.g., antacid users) or CYP1A2 induction (e.g., smokers). Phase I trials use HPLC-MS to monitor plasma concentrations and adjust dosing schedules to account for solubility and metabolic variability .

Q. How do preclinical models inform clinical trial design for CEP-8983 combinations?

Xenograft models (e.g., glioblastoma RG2, neuroblastoma NB1691) demonstrate that CEP-8983 enhances temozolomide/irinotecan efficacy without worsening myelotoxicity. These findings justify Phase I/II trials using adaptive 3+3 dose-escalation designs and pharmacodynamic biomarkers (e.g., PAR suppression in peripheral blood mononuclear cells) .

Q. What biomarkers predict CEP-8983 response in solid tumors?

Homologous recombination deficiency (HRD) biomarkers (e.g., RAD51 foci suppression, BRCA1/2 mutations) correlate with sensitivity. In urothelial carcinoma, RT4 xenografts with low RAD51 expression showed significant tumor regression (p=0.04) under CEP-9722, while HR-proficient models (e.g., TCC-SUP) were resistant .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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